1-methyl-1H-pyrazol-5(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized . Another compound, 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid, is also mentioned in the literature .
Scientific Research Applications
Biological Importance and Spectroscopic Analysis : The compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of 1-methyl-1H-pyrazol-5(4H)-one, has been studied for its biological importance. Its structural and spectral properties were investigated using NMR, FT-IR spectroscopy, and X-ray diffraction techniques, highlighting its potential in bio-related applications (Viveka et al., 2016).
Synthesis of Pyrazole Derivatives : Research has been conducted on the electro-catalyzed synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This represents an efficient method for creating pyrazole derivatives in a green medium (Vafajoo et al., 2015).
Antibacterial Activity : Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been synthesized and evaluated for their antibacterial properties, indicating potential use in antimicrobial drug development (Chopde et al., 2012).
Hydrogen-bonded Molecular Structures : Studies on compounds related to this compound have shown hydrogen-bonded molecular structures, providing insights into molecular interactions and potential applications in material sciences (Portilla et al., 2007).
Solvent-free Synthesis of Heterocyclic Compounds : The compound has been used in a solvent-free synthesis method for heterocyclic ketene aminal derivatives, highlighting its role in environmentally friendly chemical synthesis (Yu et al., 2013).
Biopolymer Catalyst in Synthesis : Cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been used for synthesizing bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, demonstrating the compound's application in green chemistry (Mosaddegh et al., 2010).
Catalysis in Organic Synthesis : Ammonium acetate has been employed as a catalyst in the synthesis of 1H-pyrazol-5(4H)-one derivatives, showcasing the compound's role in organic synthesis (You et al., 2013).
Alum as an Eco-friendly Catalyst : Alum, an eco-friendly catalyst, has been used for synthesizing 1H-pyrazole derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, contributing to sustainable chemistry practices (Zolfigol et al., 2016).
Future Directions
Properties
IUPAC Name |
2-methyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZXDXMEXBYSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437803 | |
Record name | 1-methyl-1H-pyrazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10234-66-9 | |
Record name | 1-methyl-1H-pyrazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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